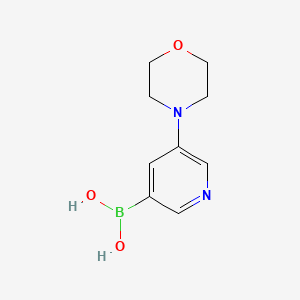
5-モルホリノピリジン-3-イルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Morpholinopyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3. It is a versatile compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
科学的研究の応用
5-Morpholinopyridin-3-ylboronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
5-Morpholinopyridin-3-ylboronic acid is a boronic acid derivative, which is often used as a reagent in the Suzuki-Miyaura cross-coupling reactions . The primary target of this compound is the transition metal catalyst (commonly palladium) used in these reactions .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 5-Morpholinopyridin-3-ylboronic acid interacts with the palladium catalyst. The boronic acid moiety of the compound undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This forms a new carbon-carbon bond, enabling the coupling of two different organic groups .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in synthetic chemistry, widely used for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its effectiveness in chemical reactions .
Result of Action
The result of the action of 5-Morpholinopyridin-3-ylboronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of 5-Morpholinopyridin-3-ylboronic acid can be influenced by various environmental factors. These include the temperature, pH, and the presence of other reagents or catalysts. For example, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopyridin-3-ylboronic acid typically involves the reaction of 5-bromopyridin-3-ylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 5-Morpholinopyridin-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
化学反応の分析
Types of Reactions
5-Morpholinopyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving 5-Morpholinopyridin-3-ylboronic acid.
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki–Miyaura coupling reactions.
4-Morpholinophenylboronic Acid: Similar in structure but with a different substitution pattern on the aromatic ring.
Pyridin-3-ylboronic Acid: Lacks the morpholine group, making it less versatile in certain reactions.
Uniqueness
5-Morpholinopyridin-3-ylboronic acid is unique due to its morpholine group, which enhances its reactivity and stability in various chemical reactions. This makes it a preferred choice in many synthetic applications .
特性
IUPAC Name |
(5-morpholin-4-ylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZUJKYYSOZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCOCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678784 |
Source


|
| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215107-26-8 |
Source


|
| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)


![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)






